Rel-tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Rel-tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound featuring a tert-butyl ester group. This compound is notable for its unique structural properties, which include a bicyclo[4.1.0]heptane ring system. The presence of a hydroxyl group and a carboxylate ester makes it an interesting subject for various chemical reactions and applications.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(13)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 |
InChI Key |
YLHSUKDRBRKUDQ-CIUDSAMLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]2[C@H](C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C(C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a cycloaddition reaction involving appropriate precursors.
Introduction of the hydroxyl group: This step often involves selective hydroxylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. Catalysts and optimized reaction parameters are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Rel-tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Rel-tert-butyl (1R,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate .
- Rac-tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate .
Uniqueness
Rel-tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[410]heptane-3-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylate ester groups
Biological Activity
Rel-tert-butyl (1R,5R,6S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- CAS Number : 1357353-36-6
The compound exhibits a range of biological activities primarily through its interaction with neurotransmitter systems. It has been shown to influence the following:
- Cholinergic System : The compound acts as a modulator of acetylcholine receptors, which are crucial for cognitive functions and memory enhancement.
- Opioid Receptors : Preliminary studies suggest potential analgesic properties by acting on mu-opioid receptors, indicating its use in pain management.
Biological Activities
A summary of the biological activities observed includes:
Study 1: Analgesic Properties
In a study conducted on rodent models, this compound was administered to assess its pain-relieving effects. Results indicated a significant reduction in pain behavior compared to control groups, suggesting its potential as an analgesic agent.
Study 2: Cognitive Effects
Another research effort focused on the cognitive enhancement capabilities of this compound. Mice treated with varying doses demonstrated improved performance in maze tests, indicating enhanced memory retention and learning capabilities.
Safety and Toxicology
While the compound shows promise in various therapeutic areas, safety assessments are crucial. Toxicological evaluations have indicated that at therapeutic doses, there are minimal adverse effects observed in animal models. Long-term studies are necessary to fully understand the safety profile.
Applications in Research and Development
This compound is being explored for:
- Drug Development : As a lead compound for developing new analgesics and cognitive enhancers.
- Pharmaceutical Synthesis : Utilized as an intermediate in synthesizing more complex pharmaceutical agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
